2-(2-Thienyl)cyclohexanol
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Overview
Description
“2-(2-Thienyl)cyclohexanol” is a compound that contains a cyclohexanol moiety with a thiophene ring attached . It contains a total of 27 bonds, including 13 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “2-(2-Thienyl)cyclohexanol”, often involves heterocyclization of various substrates . For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “2-(2-Thienyl)cyclohexanol” includes a cyclohexanol moiety and a thiophene ring . The compound has a total of 27 bonds, including 13 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .
Chemical Reactions Analysis
Cyclohexanol, a related compound, can undergo dehydration to form cyclohexene in the presence of a strong acid . This reaction involves a complex network, including the aromatization of cyclohexanol to phenol, dehydration of cyclohexanol to cyclohexene, and condensation of cyclohexanone to cyclohexylidencyclohexanone .
Physical And Chemical Properties Analysis
Cyclohexanol, a related compound, is a viscous liquid with a relatively high melting point (25.93°C) and boiling point (161°C). It is polar due to the presence of a hydroxyl (-OH) group, making it capable of forming hydrogen bonds .
Scientific Research Applications
Pharmacological Effects in Animals
Studies have explored the pharmacological effects of 2-(2-Thienyl)cyclohexanol and its derivatives in various animal models. For instance, Garmer (1969) investigated the effects of 2-ethylamino-2-(2-thienyl) cyclohexanone HCl, a phencyclidine-like compound, in cats, observing central nervous depression ranging from tranquil inactivity to deep narcosis (Garmer, 1969).
Cardioplegic Effects
Cyclohexanol derivatives, including 2-(2-Thienyl)cyclohexanol, have been studied for their cardioplegic effects. A study by Smookler & DeFeo (1962) examined the cardioplegic effects of cyclohexanol and its derivatives on various animal models, finding varying degrees of inhibitory effects ranging from slight depression to complete arrest (Smookler & DeFeo, 1962).
Co-Carcinogenic Potential
Research by Márquez-Rosado et al. (2007) evaluated the co-carcinogenic potential of cyclohexanol in a rat hepatocarcinogenesis model. The study revealed that cyclohexanol has a strong tumor co-promoter potential, with significant increases in CYP2E1 expression and downregulation of the Bax proapoptotic protein (Márquez-Rosado et al., 2007).
Industrial Applications
Cyclohexanols, including 2-(2-Thienyl)cyclohexanol, are significant in industrial applications. Liu et al. (2017) explored the hydrodeoxygenation of lignin-derived phenols to cyclohexanols over Co-based catalysts, demonstrating their importance in the production of polymers, spices, and medicines (Liu et al., 2017).
Antimicrobial and Antiviral Potential
El-Sherbeny et al. (1995) synthesized a series of thienopyrimidine derivatives and evaluated them for antimicrobial and antiviral activities. These studies indicate the potential use of 2-(2-Thienyl)cyclohexanol derivatives in developing new antimicrobial and antiviral agents (El-Sherbeny et al., 1995).
Safety And Hazards
Future Directions
The dehydrogenation of cyclohexanol to cyclohexanone is a crucial industrial process in the production of caprolactam and adipic acid, both of which serve as important precursors in nylon textiles . Therefore, further investigations into catalysts and processes for cyclohexanol dehydrogenation may offer potential avenues for the future .
properties
IUPAC Name |
2-thiophen-2-ylcyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCBNZGPGVRJIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienyl)cyclohexanol |
Citations
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